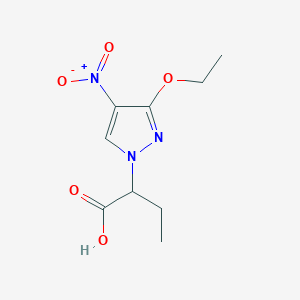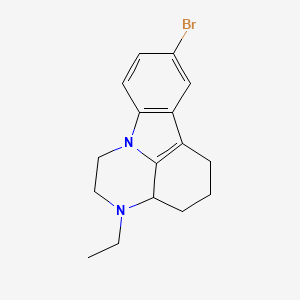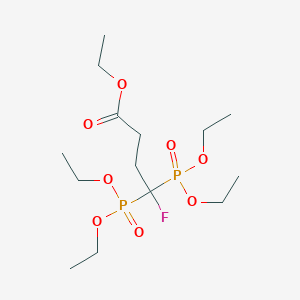![molecular formula C18H22F3N3O4 B2810849 N'-(1,3-Benzodioxol-5-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide CAS No. 2309341-75-9](/img/structure/B2810849.png)
N'-(1,3-Benzodioxol-5-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1,3-Benzodioxol-5-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide is a complex organic compound characterized by the presence of a benzodioxole ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-Benzodioxol-5-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide typically involves multiple steps, starting with the preparation of the benzodioxole and piperidine intermediates. The benzodioxole intermediate can be synthesized through the condensation of catechol with formaldehyde, followed by cyclization. The piperidine intermediate is often prepared via the reaction of piperidine with 2,2,2-trifluoroethyl bromide under basic conditions.
The final step involves the coupling of the benzodioxole and piperidine intermediates with oxalyl chloride to form the oxamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-Benzodioxol-5-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The oxamide linkage can be reduced to form the corresponding amine.
Substitution: The trifluoroethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring typically yields quinone derivatives, while reduction of the oxamide linkage results in the formation of amines.
Scientific Research Applications
N’-(1,3-Benzodioxol-5-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(1,3-Benzodioxol-5-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzodioxole ring is known to interact with aromatic residues in proteins, while the piperidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(1,3-Benzodioxol-5-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]carbamate
- N’-(1,3-Benzodioxol-5-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea
Uniqueness
Compared to similar compounds, N’-(1,3-Benzodioxol-5-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide is unique due to its oxamide linkage, which provides distinct chemical and biological properties. The presence of the trifluoroethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O4/c19-18(20,21)10-24-5-3-12(4-6-24)8-22-16(25)17(26)23-9-13-1-2-14-15(7-13)28-11-27-14/h1-2,7,12H,3-6,8-11H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWOPRMZCWKUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2810772.png)
![N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2810774.png)


![3-{[(4-Fluorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2810779.png)
![7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2810780.png)

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2810783.png)


![1-((2-chloro-6-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2810789.png)
